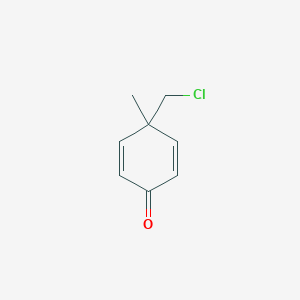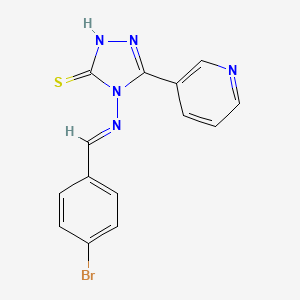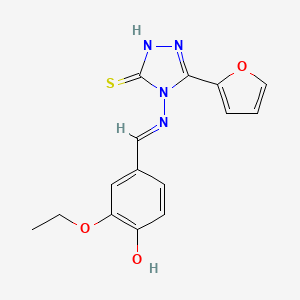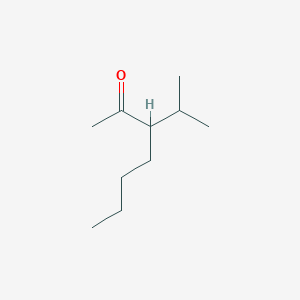
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C8H9ClO It is a derivative of cyclohexadienone, characterized by the presence of a chloromethyl and a methyl group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone typically involves the chlorination of 4-methyl-2,5-cyclohexadienone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group. Common reagents used in this synthesis include chlorine gas or chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexadienone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
Applications De Recherche Scientifique
4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4-trichloromethyl-cyclohexa-2,5-dienone: Similar structure but with a trichloromethyl group instead of a chloromethyl group.
4-Methyl-4-phenyl-cyclohexa-2,5-dienone: Contains a phenyl group instead of a chloromethyl group.
4,4-Diphenyl-cyclohexa-2,5-dienone: Features two phenyl groups attached to the cyclohexadienone ring.
Uniqueness
The presence of both chloromethyl and methyl groups allows for versatile chemical transformations and the exploration of diverse biological activities .
Propriétés
Numéro CAS |
7572-72-7 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9ClO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Clé InChI |
HQPHVMSADIFHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B15077787.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077791.png)



![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)


![Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B15077852.png)


